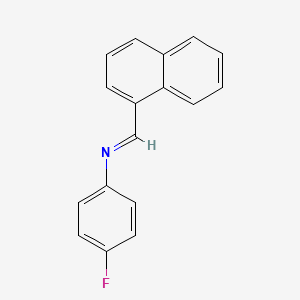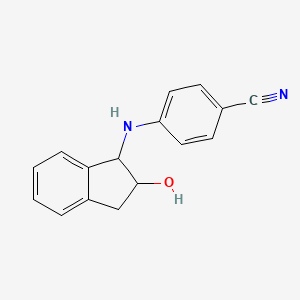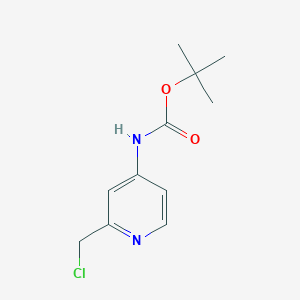
Benzenamine, 4-fluoro-N-(1-naphthalenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(naphthalen-1-ylmethylene)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom attached to the benzene ring and a naphthalene moiety linked through a methylene bridge to the aniline nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(naphthalen-1-ylmethylene)aniline typically involves a condensation reaction between 4-fluoroaniline and naphthaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The general reaction scheme is as follows:
4-Fluoroaniline+Naphthaldehyde→4-Fluoro-N-(naphthalen-1-ylmethylene)aniline
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst use. Microwave irradiation has been reported to enhance the reaction rate and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Fluoro-N-(naphthalen-1-ylmethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential precursor for the development of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(naphthalen-1-ylmethylene)aniline involves its interaction with specific molecular targets. The presence of the fluorine atom and the naphthalene moiety can influence its binding affinity and specificity towards enzymes or receptors. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding interactions .
Comparación Con Compuestos Similares
4-Fluoroaniline: Shares the fluorine-substituted benzene ring but lacks the naphthalene moiety.
Naphthaldehyde: Contains the naphthalene structure but lacks the fluorine and aniline components.
Uniqueness: 4-Fluoro-N-(naphthalen-1-ylmethylene)aniline is unique due to the combination of the fluorine-substituted benzene ring and the naphthalene moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in materials science and pharmaceuticals .
Propiedades
Número CAS |
325802-83-3 |
|---|---|
Fórmula molecular |
C17H12FN |
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C17H12FN/c18-15-8-10-16(11-9-15)19-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H |
Clave InChI |
ZBSMGRYQZLXZTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)


![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)




![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)
